![molecular formula C16H19N3O2 B7637985 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one](/img/structure/B7637985.png)
2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one, also known as MPQ, is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one involves the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and oxidative stress. 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to inhibit the activity of protein kinases, such as PI3K/Akt and ERK, which are involved in cell survival and proliferation. 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer cells, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to induce cell cycle arrest at the G1 phase and apoptosis by activating caspases. Inflammation is a common feature of many diseases, and 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has several advantages for lab experiments, including its high yield and purity, reproducibility, and scalability. 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one is also stable under various conditions and can be easily synthesized in large quantities. However, one limitation of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
For the research and development of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one include optimization of the synthesis method, investigation of the pharmacokinetics and bioavailability, exploration of potential therapeutic applications in other diseases, and development of novel derivatives.
Synthesis Methods
The synthesis of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one involves the reaction between 2-methyl-3-nitrobenzaldehyde and piperidine-4-carboxylic acid followed by reduction with sodium borohydride. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one in high yield and purity. This method has been optimized and validated in several studies, demonstrating its reproducibility and scalability.
Scientific Research Applications
2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-17-14-8-4-3-7-13(14)16(21)19(12)11-15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKEXBPQUSESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878029 |
Source
|
Record name | R3359-QN6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.